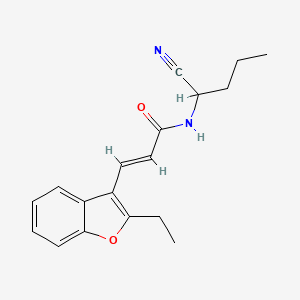

(E)-N-(1-cyanobutyl)-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(1-cyanobutyl)-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-3-7-13(12-19)20-18(21)11-10-15-14-8-5-6-9-17(14)22-16(15)4-2/h5-6,8-11,13H,3-4,7H2,1-2H3,(H,20,21)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJNANLMWQNXHB-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC(=O)C=CC1=C(OC2=CC=CC=C21)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C#N)NC(=O)/C=C/C1=C(OC2=CC=CC=C21)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1-cyanobutyl)-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be characterized by its molecular formula and its structure, which features a benzofuran moiety linked to an amide functional group. The presence of the cyanobutyl group is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit activity through several mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes, which can alter metabolic pathways and affect cellular functions.

- Receptor Modulation : These compounds can act as ligands for various receptors, influencing signaling pathways involved in cell proliferation and survival.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzofuran derivatives against viruses such as SARS-CoV-2. The docking studies suggest that these compounds exhibit strong binding affinities to viral proteins, thereby inhibiting viral replication. For instance, certain benzofuran derivatives demonstrated binding scores ranging from -8.77 to -6.44 Kcal/mol against critical viral proteins like the main protease (M pro) and spike glycoprotein .

Anticancer Properties

Benzofuran derivatives have also been investigated for their anticancer properties. A study focusing on related triazole derivatives showed significant inhibitory activity against cancer cell lines, with IC50 values comparable to established anticancer agents . This suggests that this compound may possess similar properties.

Case Study 1: SARS-CoV-2 Inhibition

In a comparative study, a series of substituted benzofurans were synthesized and evaluated for their inhibitory effects on SARS-CoV-2. Among the tested compounds, those structurally similar to this compound exhibited promising results, indicating potential as therapeutic agents against COVID-19 .

| Compound | Binding Affinity (Kcal/mol) | Target Protein |

|---|---|---|

| 9e | -8.77 | M pro |

| 9h | -8.76 | M pro |

| 9i | -8.87 | M pro |

| 9j | -8.85 | M pro |

Case Study 2: Cancer Cell Line Studies

In another investigation, various benzofuran derivatives were evaluated for their cytotoxic effects on MCF-7 breast cancer cells. The study found that some derivatives exhibited IC50 values as low as 4.5 µM, indicating strong anticancer activity .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is crucial for assessing the viability of this compound in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Benzofuran vs. Heteroaromatic Cores The target’s 2-ethylbenzofuran provides a balance of hydrophobicity and aromaticity, favoring membrane penetration and π-π interactions.

Substituent Effects The cyanobutyl group in the target improves solubility compared to purely hydrophobic chains (e.g., XCT790’s trifluoromethyl-thiadiazole). However, it lacks the halogen bonding capability seen in bromopyridyl derivatives (e.g., Angene Chemical’s compound, 384.27 g/mol) .

Electronic and Steric Properties

- ’s nitrophenyl group introduces strong electron-withdrawing effects, increasing reactivity but raising toxicity concerns. The target’s ethylbenzofuran avoids this risk, prioritizing stability .

Pharmacokinetic Considerations

- The target’s molecular weight (~297 g/mol) aligns with Lipinski’s Rule of Five, suggesting favorable oral absorption. XCT790 (585.42 g/mol) and Asivatrep (515.47 g/mol) exceed these limits, likely requiring alternative administration routes .

Research Findings

- Synthetic Accessibility : The benzofuran core is synthetically tractable via cyclization, whereas XCT790 ’s bis-trifluoromethyl groups demand specialized fluorination techniques .

- Biological Activity : Benzofuran derivatives often exhibit anti-inflammatory or anticancer activity. The target’s lack of fluorine (vs. Asivatrep ) may reduce off-target effects but limit metabolic stability .

- Toxicity Profile: Nitro-containing analogs (e.g., ) show higher genotoxicity risks, whereas the target’s cyanobutyl group is metabolically benign .

Q & A

Q. What are the standard synthetic routes for (E)-N-(1-cyanobutyl)-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 2-ethyl-1-benzofuran-3-carbaldehyde with 1-cyanobutylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the imine intermediate.

- Step 2 : Acryloylation using acryloyl chloride in anhydrous THF at 0–5°C to ensure regioselective E-configuration.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and catalyst loading (e.g., 1–5 mol% DMAP). Reaction progress is monitored via TLC and HPLC .

| Parameter | Optimized Condition | Impact on Yield |

|---|---|---|

| Solvent | THF | ↑ Yield (75–80%) |

| Temperature | 0–5°C | ↓ Side products |

| Catalyst (DMAP) | 2 mol% | ↑ Reaction rate |

Q. Which spectroscopic techniques are critical for structural confirmation, and how are key spectral features interpreted?

- ¹H/¹³C NMR : Key signals include the E-configured doublet (J = 15–16 Hz) for the α,β-unsaturated amide (δ 6.2–7.5 ppm) and benzofuran aromatic protons (δ 7.0–8.0 ppm). The cyanobutyl group shows a triplet for the –CH₂CN moiety (δ 2.5–3.0 ppm) .

- IR Spectroscopy : Stretching vibrations for the amide C=O (1650–1680 cm⁻¹) and nitrile C≡N (2240–2260 cm⁻¹) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error validates molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the E-configuration and spatial arrangement. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Challenges include handling twinning (common in benzofuran derivatives) and disordered solvent molecules. The Mercury CSD software aids in visualizing packing patterns and void spaces .

| Refinement Parameter | Target Value |

|---|---|

| R1 (I > 2σ(I)) | < 0.05 |

| wR2 (all data) | < 0.12 |

| CCDC Deposition | Required |

Q. How do structural modifications (e.g., cyanobutyl vs. cyclobutyl groups) influence biological activity, and what assays validate these effects?

- Hydrophobic Interactions : The cyanobutyl group enhances lipophilicity (logP ~3.5), improving membrane permeability compared to cyclobutyl analogs (logP ~2.8).

- Binding Assays : Competitive ELISA or surface plasmon resonance (SPR) quantify affinity to targets like kinase enzymes (IC₅₀ values). For example, replacing cyanobutyl with methyl groups reduces inhibitory potency by 10-fold .

- Functional Assays : Cellular viability assays (MTT) and Western blotting assess downstream signaling modulation .

Q. How should researchers address contradictory bioactivity data across different experimental models?

Contradictions may arise from:

- Impurity Profiles : Use HPLC-MS to verify compound purity (>98%).

- Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times.

- Metabolic Stability : Compare results from immortalized cell lines vs. primary cells. Reproducibility is validated via inter-laboratory studies .

Data Analysis and Methodological Challenges

Q. What computational tools are recommended for molecular docking studies, and how are force fields selected for benzofuran-containing compounds?

Q. How can researchers mitigate low yields in scale-up synthesis, and what process parameters are most sensitive?

Critical parameters include:

- Solvent Volume : Maintain <5% v/v to avoid dilution effects.

- Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported DMAP).

- Workup Efficiency : Replace column chromatography with centrifugal partition chromatography (CPC) for >90% recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.